2-Phenyltetrahydrofuran-2-ol
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Overview
Description
2-Phenyltetrahydrofuran-2-ol is an organic compound with the molecular formula C10H12O2. It belongs to the class of tetrahydrofurans, which are cyclic ethers containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a phenyl group attached to the tetrahydrofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the reduction of 4,5-dihydro-5-phenyl-2(3H)-furanone using diisobutylaluminium hydride in toluene at low temperatures . Another method includes the preparation of 2-methyl-2-phenyltetrahydrofuran in water using organolithium reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Grignard reagents and organolithium compounds in controlled environments is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Phenyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include diisobutylaluminium hydride for reduction, organolithium reagents for nucleophilic substitution, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols .
Scientific Research Applications
2-Phenyltetrahydrofuran-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to various biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyltetrahydrofuran: Similar in structure but lacks the hydroxyl group.
4-Phenyltetrahydrofuran-2-ol: Similar but with the phenyl group attached at a different position.
Uniqueness
2-Phenyltetrahydrofuran-2-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and various applications .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-phenyloxolan-2-ol |
InChI |
InChI=1S/C10H12O2/c11-10(7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
LIJWISKKUYTNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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